

Comparative study of Shofu Hybond and Fuji I glass ionomer cements

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Shofu Hybond*

Cat. No.: *B1166243*

[Get Quote](#)

A Comparative Analysis of **Shofu Hybond** and Fuji I Glass Ionomer Cements

This guide provides a detailed comparative analysis of two prominent glass ionomer luting cements: **Shofu Hybond** Glasioromer CX and GC Fuji I. The comparison is based on a comprehensive review of available scientific literature and manufacturer-provided data, focusing on key performance indicators relevant to researchers, scientists, and dental professionals.

Data Presentation

The following tables summarize the quantitative data for various physical and mechanical properties of **Shofu Hybond** Glasioromer CX and GC Fuji I. It is important to note that a direct head-to-head comparison is challenging due to the limited number of studies that have evaluated both materials under identical experimental conditions. The data presented here is compiled from various sources and should be interpreted with this consideration.

Table 1: Physical and Mechanical Properties

Property	Shofu Hybond Glasionomer CX	GC Fuji I
Compressive Strength	149 MPa[1]	Insufficient direct data
Flexural Strength	Insufficient data	Insufficient direct data
Shear Bond Strength to Dentin	5.85 - 6.41 MPa (temperature dependent)	Insufficient direct data
Film Thickness	18 µm[2][3]	Insufficient direct data
Solubility	Low water solubility[2][3]	0.06%[4]
Fluoride Release (Day 1)	High fluoride release[2][3]	28.07 ± 0.26 ppm[5]
Working Time	4 minutes 10 seconds[1]	2 minutes[6]
Setting Time	Insufficient data	4 minutes 30 seconds[6]
Mixing Time	30 seconds	20 seconds[6]

Note: "Insufficient data" indicates that specific, direct comparative values were not found in the searched literature. Some studies on other Fuji formulations (e.g., Fuji IX, Fuji II) exist but are not included here to avoid inaccurate direct comparisons with Fuji I.

Experimental Protocols

The following are generalized experimental protocols for the key performance tests based on ISO standards and common methodologies found in the dental materials literature.

Compressive Strength Test (Based on ISO 9917-1)

This test determines the ability of a set cement to resist fracture under a compressive load.

- Specimen Preparation: Cylindrical specimens, typically 4 mm in diameter and 6 mm in height, are prepared by mixing the cement according to the manufacturer's instructions and packing it into a stainless steel mold.[7][8]
- Storage: The specimens are stored in distilled water at 37°C for a specified period, usually 24 hours, to allow for complete setting.[7]

- Testing: The specimens are placed in a universal testing machine, and a compressive load is applied at a constant crosshead speed (e.g., 1 mm/min) until fracture occurs.[7][8]
- Calculation: The compressive strength is calculated in megapascals (MPa) by dividing the maximum load at fracture by the cross-sectional area of the specimen.

Flexural Strength Test (Based on ISO 4049)

This test, also known as the three-point bending test, measures the material's resistance to fracture when subjected to bending forces.

- Specimen Preparation: Bar-shaped specimens, typically 25 mm x 2 mm x 2 mm, are fabricated using a standardized mold.[9]
- Storage: The specimens are stored in distilled water at 37°C for 24 hours.
- Testing: The specimen is placed on two supports in a universal testing machine, and a load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until it fractures.
- Calculation: The flexural strength is calculated in MPa using a formula that takes into account the load at fracture, the distance between the supports, and the dimensions of the specimen.

Shear Bond Strength to Dentin Test

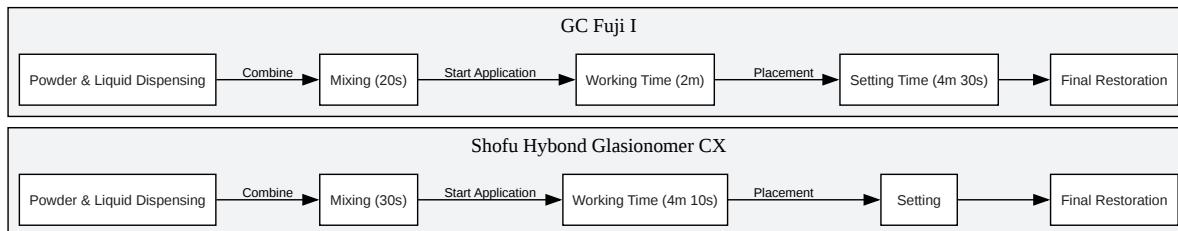
This test evaluates the adhesive bond strength between the cement and the tooth structure (dentin).

- Tooth Preparation: Extracted human or bovine teeth are used. The occlusal enamel is removed to expose a flat dentin surface. The surface is then polished to create a standardized smear layer.
- Bonding: A cylindrical mold is placed on the prepared dentin surface, and the mixed cement is packed into the mold to create a bonded cylinder of a specific diameter.
- Storage: The bonded specimens are stored in distilled water at 37°C for 24 hours.

- Testing: A shear force is applied to the base of the cement cylinder using a universal testing machine at a constant crosshead speed (e.g., 0.5 mm/min) until the bond fails.
- Calculation: The shear bond strength is calculated in MPa by dividing the force required to cause failure by the bonded area.

Fluoride Release Measurement

This test quantifies the amount of fluoride ions released from the cement over time.


- Specimen Preparation: Disc-shaped specimens of a standardized size are prepared and stored in a desiccator to ensure a constant weight.
- Immersion: Each specimen is immersed in a specific volume of deionized water or an artificial saliva solution in a sealed container.[10][11]
- Measurement: At predetermined time intervals (e.g., 1, 7, 14, and 28 days), the specimen is removed, and the fluoride ion concentration in the storage solution is measured using a fluoride ion-selective electrode.[10][11][12]
- Data Reporting: The results are typically reported as the cumulative amount of fluoride released per unit surface area of the specimen (e.g., in $\mu\text{g}/\text{cm}^2$).

Solubility Test (Based on ISO 4049)

This test determines the amount of material that dissolves in a solvent over a period of time.

- Specimen Preparation: Disc-shaped specimens are prepared, and their initial constant weight (m_1) is recorded after storage in a desiccator.[4][6][13]
- Immersion: The specimens are immersed in distilled water or another specified solvent for a set period, typically 7 days.[4][6][13]
- Final Weight: After immersion, the specimens are removed, washed, and dried in a desiccator until a constant weight (m_2) is achieved.[4][6][13]
- Calculation: The solubility is calculated as the percentage of weight loss using the formula: $[(m_1 - m_2) / m_1] * 100$.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Workflow Comparison of **Shofu Hybond** and GC Fuji I.

Property									
Compressive Strength	Flexural Strength	Shear Bond Strength	Solubility	Fluoride Release					
Shofu Hybond CX				GC Fuji I					
149 MPa	Insufficient Data	5.85 - 6.41 MPa	Low	High	Insufficient Data	Insufficient Data	Insufficient Data	0.06%	28.07 ppm (Day 1)

[Click to download full resolution via product page](#)

Caption: Key Property Comparison of **Shofu Hybond** and GC Fuji I.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dentalprod.com [dentalprod.com]
- 2. shofu.co.in [shofu.co.in]
- 3. dentalprod.com [dentalprod.com]
- 4. Evaluation of ISO 4049: water sorption and water solubility of resin cements: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Evaluation of fluoride release from three different Glass-ionomer luting cements at different time intervals - Res Dent Sci [jrds.ir]
- 6. scribd.com [scribd.com]
- 7. archive.sciendo.com [archive.sciendo.com]
- 8. thaidental.or.th [thaidental.or.th]
- 9. Flexural strength and flexural fatigue properties of resin-modified glass ionomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluoride release from model glass ionomer cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of Fluoride Ion Release From Restorative Material Using an Ion-Selective Electrode and Ultraviolet-Visible Light Spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of ISO 4049: water sorption and water solubility of resin cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative study of Shofu Hybond and Fuji I glass ionomer cements]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1166243#comparative-study-of-shofu-hybond-and-fuji-i-glass-ionomer-cements>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com